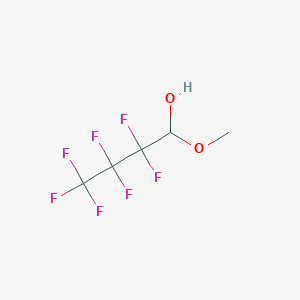
2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol is a fluorinated organic compound characterized by its high fluorine content and a methoxy group attached to a butanol backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . One common synthetic route is the reaction of 2,2,3,3,4,4,4-heptafluoro-1-butanol with methanol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial fluorination of a suitable starting material, followed by purification and methoxylation steps. The production process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions typically produce alcohols or alkanes.
Substitution: Substitution reactions can result in the formation of ethers or esters.
Applications De Recherche Scientifique
2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol is utilized in various scientific research fields due to its unique properties:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials that require high fluorine content for enhanced performance.
Mécanisme D'action
The mechanism by which 2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol exerts its effects depends on its specific application. In drug design, for example, the fluorine atoms can enhance the compound's binding affinity to biological targets, while the methoxy group can improve its solubility and bioavailability. The molecular targets and pathways involved vary based on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol is compared to other similar fluorinated compounds, such as 2,2,3,3,4,4,5,5-octafluoro-1-propanol and 1H,1H,2H,2H-perfluoro-1-octanol. These compounds share similarities in their high fluorine content but differ in their molecular structure and properties. The unique combination of fluorine atoms and the methoxy group in this compound gives it distinct advantages in terms of reactivity and application potential.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-1-methoxybutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F7O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOBIGBNBLZQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(C(F)(F)F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895244 |
Source


|
| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-methoxybutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377-52-6 |
Source


|
| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-methoxybutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3,5-dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-8-en-4-yl)propionic acid](/img/structure/B6593071.png)
![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride](/img/structure/B6593092.png)






